BenchChemオンラインストアへようこそ!

Rupatadine fumarate impurity A [EP]

RP-HPLC System Suitability Pharmacopeial Analysis

This is the compendial-specified Rupatadine Fumarate Impurity A [EP], a quaternary pyridinium inner salt distinct from degradation impurities and Impurity B (desloratadine). With an RRT of ~0.6, an acceptance limit of ≤0.15%, and a mandatory correction factor of 1.3, it is irreplaceable for EP/BP method validation and ANDA batch release. Using a generic standard risks failing system suitability (resolution ≥5.0). Procure the definitive reference standard to ensure regulatory submission compliance, traceability, and accurate quantitation in your QC workflows.

Molecular Formula C30H31ClN3O4+
Molecular Weight 533.0 g/mol
CAS No. 1354055-68-7
Cat. No. B3321529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine fumarate impurity A [EP]
CAS1354055-68-7
Molecular FormulaC30H31ClN3O4+
Molecular Weight533.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
InChIInChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1
InChIKeyTYEBSKZDBGHZPL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine Fumarate Impurity A [EP] CAS 1354055-68-7: Pharmacopeial Reference Standard for Rupatadine Analysis


Rupatadine fumarate impurity A [EP] (CAS 1354055-68-7) is a pharmacopeially specified organic impurity of the second-generation antihistamine rupatadine fumarate, chemically defined as a quaternary pyridinium inner salt (3-[[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridinium, C30H30ClN3O4, MW 532.04) [1]. It is identified and quantified in rupatadine fumarate drug substance and drug product using the liquid chromatography method specified in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs [2]. The compound is supplied as a reference standard with detailed characterization data (e.g., NMR, HPLC, MS) compliant with regulatory guidelines, and is intended for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or commercial production of rupatadine [3].

Why Non-Pharmacopeial or Unspecified Rupatadine Impurities Cannot Substitute for EP Impurity A (CAS 1354055-68-7)


Rupatadine fumarate impurity A [EP] is not interchangeable with other rupatadine-related impurities, such as impurity B (desloratadine), impurity C, or unspecified degradation products, because it is uniquely defined in the EP/BP monograph with a specific relative retention time (RRT ~0.6), a distinct acceptance limit (≤0.15%), and a mandatory correction factor (1.3) for quantitation [1]. The chromatographic system suitability test requires baseline resolution of impurity A from impurity B (resolution ≥5.0), and any substitution would fail this regulatory requirement [1]. Furthermore, the structural uniqueness of impurity A—a quaternary pyridinium inner salt formed by addition of fumaric acid to rupatadine—means that its chromatographic, spectroscopic, and response properties are fundamentally different from other impurity classes, rendering generic or in-house impurity standards unsuitable for compendial compliance [2].

Quantitative Differentiation of Rupatadine Fumarate Impurity A [EP] (CAS 1354055-68-7) from Principal Comparators


Chromatographic Selectivity: Impurity A Elutes Earlier (RRT 0.6) than Impurity B (RRT 0.7) and Requires Resolution ≥5.0

In the EP/BP compendial method (Hypersil BDS C18, 150×4.6 mm, 5 μm; acetate buffer pH 6.0 / methanol gradient), impurity A has a relative retention time (RRT) of approximately 0.6 with reference to rupatadine (retention time ≈17 min), whereas impurity B elutes at RRT ~0.7 [1]. The system suitability criterion demands a resolution of at least 5.0 between the two impurity peaks, confirming that impurity A is chromatographically distinct and cannot be confused with or replaced by impurity B [1]. Failure to resolve impurity A would invalidate the entire related substances test.

RP-HPLC System Suitability Pharmacopeial Analysis

Stricter Pharmacopeial Acceptance Limit for Impurity A (≤0.15%) Compared to Impurity B (≤0.5%) and Unspecified Impurities (≤0.10%)

The BP/EP monograph sets the acceptance limit for impurity A at ≤0.15%, which is substantially more stringent than that for impurity B (≤0.5%) and only slightly higher than the limit for any unspecified impurity (≤0.10%) [1]. This indicates that impurity A is considered a higher-risk or more toxicologically significant impurity, or that it is analytically more challenging to control, warranting a tighter specification. The total impurity limit is ≤0.7%, with a reporting threshold of 0.05% [1].

Impurity Profiling Regulatory Compliance Quality Control

Mandatory Correction Factor of 1.3 for Impurity A Quantification, Indicating Different UV Response from Rupatadine and Impurity B

The EP/BP monograph specifies that the peak area of impurity A must be multiplied by a correction factor of 1.3 when calculating its percentage content, whereas no correction factor is specified for impurity B or unspecified impurities (implying a factor of 1.0) [1]. This correction factor is necessary because impurity A has a lower specific absorbance at the detection wavelength (210 nm) relative to rupatadine fumarate. Without applying this factor, the true level of impurity A would be underestimated, potentially leading to false compliance.

Correction Factor UV Response Quantitation Accuracy

Structural and Physicochemical Distinction: Impurity A is a Quaternary Pyridinium Inner Salt (MW 532.04), Whereas Impurity B (Desloratadine) is a Secondary Amine (MW 310.82)

Impurity A (C30H30ClN3O4, MW 532.04) is a quaternary pyridinium inner salt formed by Michael-type addition of fumaric acid to the pyridine nitrogen of rupatadine, resulting in a permanent positive charge and a dicarboxyethyl substituent . In contrast, impurity B is desloratadine (C19H19ClN2, MW 310.82), a secondary amine that is the active metabolite of loratadine and a synthetic precursor/starting material of rupatadine [1]. These fundamental structural differences lead to divergent solubility, ionization, chromatographic retention, and mass spectrometric fragmentation patterns, making them analytically non-interchangeable.

Structural Elucidation Mass Spectrometry Impurity Origin

Commercially Available EP Impurity A Standards Offer Verified Purity (≥95% to 98%) with Full Characterization Data Packages, Reducing ANda/QC Risk

Reputable suppliers provide rupatadine EP impurity A with certified purity levels of 98% (HPLC) accompanied by comprehensive characterization data (NMR, MS, HPLC, IR, UV) and a Certificate of Analysis (CoA) [1]. Some vendors offer purity ≥95% [2]. This level of characterization ensures that the standard is fit-for-purpose for method validation, system suitability, and quantitative impurity determination in ANDA submissions. In contrast, generic 'rupatadine impurity' standards without EP designation may lack this rigorous characterization and traceability.

Reference Standard Purity Certificate of Analysis Regulatory Submission

Procurement-Driven Application Scenarios for Rupatadine Fumarate Impurity A [EP] (CAS 1354055-68-7)


ANDA Filing and Regulatory Submission for Generic Rupatadine Fumarate Products

The EP impurity A standard is indispensable for demonstrating that the generic product's impurity profile meets the EP/BP monograph specifications (impurity A ≤0.15%, resolution ≥5.0 from impurity B) [1]. Regulatory agencies (FDA, EMA) require the use of a fully characterized, pharmacopeial reference standard for method validation and batch release testing [2].

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies (oxidative, acid, base, thermal, photolytic), the EP impurity A standard serves as a retention time marker and quantitation reference to distinguish degradation products from process impurities. The BP/EP method, validated per ICH Q2(R1), uses impurity A to demonstrate specificity and system suitability [3].

GMP Quality Control Release Testing of Rupatadine Fumarate API and Finished Dosage Forms

QC laboratories require the EP impurity A reference standard to perform the compendial related substances test. The standard is used to prepare the system suitability solution (reference solution b) and to calculate impurity A content using the mandatory correction factor of 1.3 at 210 nm [1].

Mass Balance and Impurity Fate Tracking in Rupatadine Fumarate Synthesis Process Development

Process chemists use the EP impurity A standard to track the formation of the quaternary pyridinium adduct during the final salt formation step (rupatadine base + fumaric acid). Quantifying this impurity at levels ≥0.05% (reporting threshold) helps optimize reaction conditions to minimize its formation and avoid batch rejection [1].

Quote Request

Request a Quote for Rupatadine fumarate impurity A [EP]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.